![molecular formula C26H23ClN4O2S B2960819 3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422530-31-2](/img/structure/B2960819.png)
3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with multiple functional groups, including a phenylpiperazine, a tetrahydroquinazolinone, and a chlorophenyl group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials.Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the carbonyl group might undergo nucleophilic addition reactions, while the chlorophenyl group might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined through various laboratory tests.科学的研究の応用
Synthesis and Antibacterial Activity
- Quinazoline derivatives, such as 3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, have been synthesized and characterized for potential antimicrobial applications. These compounds have shown antibacterial and antifungal activities against organisms like Eschericia coli and Staphylococcus aureus, highlighting their significance in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Anti-inflammatory and Analgesic Properties
- Some derivatives of this compound have been evaluated for their potential anti-inflammatory and analgesic activities. This indicates a possible role in the development of new medications targeting inflammation and pain management (Farag et al., 2012).
Antituberculosis Potential
- Quinazoline derivatives have also been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis. Certain compounds within this group exhibited significant activity against tuberculosis, suggesting their potential as antituberculosis agents (Chitra et al., 2011).
Synthesis and Structural Analysis
- Research into the synthesis and characterization of these compounds, including crystallographic studies, provides valuable insights into their molecular structures. This is essential for understanding their pharmacological properties and potential therapeutic applications (Butcher et al., 2007).
Heterocyclic Derivatives and Photolysis Studies
- Studies on the synthesis of heterocyclic systems containing bridged nitrogen atoms, such as quinazoline derivatives, and their antibacterial activity have been conducted. These studies contribute to the broader field of medicinal chemistry and drug development (Hui et al., 2000).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would include assessing its toxicity, flammability, and potential for causing irritation or allergic reactions.
将来の方向性
Future research on this compound could involve optimizing its synthesis, investigating its reactivity, studying its mechanism of action, and assessing its potential uses in fields like medicine or materials science.
Please note that this is a general analysis and the specifics could vary for the actual compound. For a detailed analysis, it would be necessary to refer to scientific literature or conduct laboratory experiments.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2S/c27-20-9-6-18(7-10-20)17-31-25(33)22-11-8-19(16-23(22)28-26(31)34)24(32)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h1-7,9-10,19,22-23H,8,11-17H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYWYVCAVBBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)N3CCN(CC3)C4=CC=CC=C4)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[4-(pyrrolidin-1-yl)benzyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2960736.png)
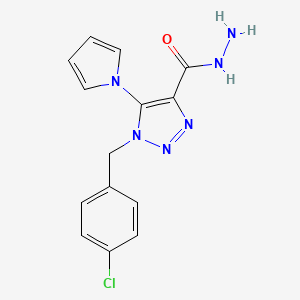
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2960738.png)
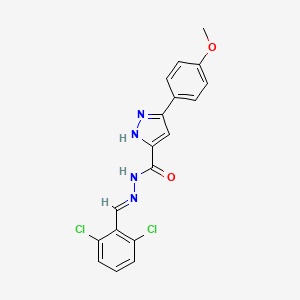
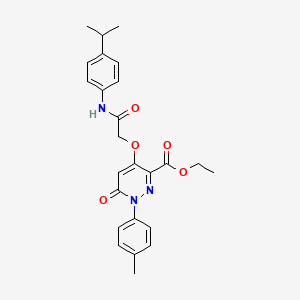
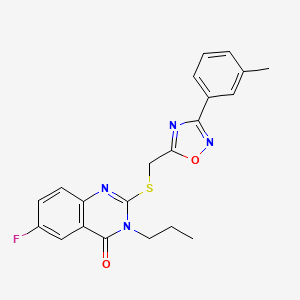
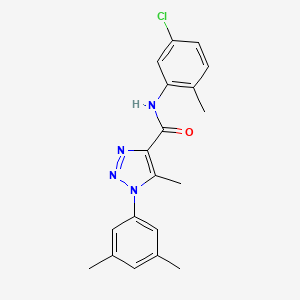
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2960746.png)
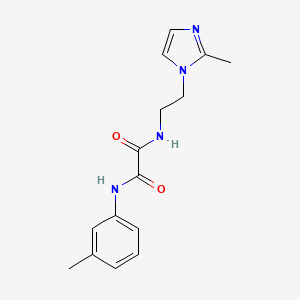
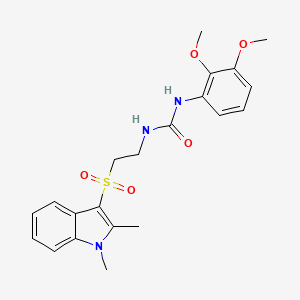
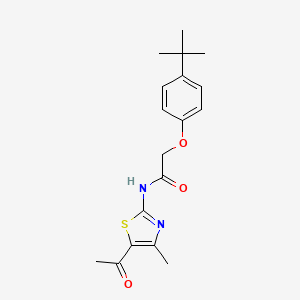
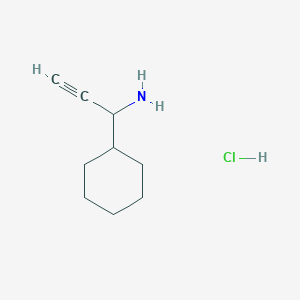
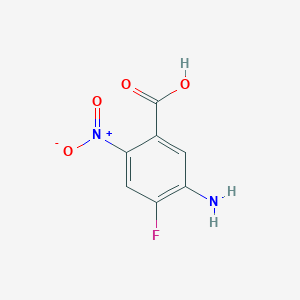
![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)